molecular formula C23H24N4O4 B1224297 5-[[4-(4-Morpholinylmethyl)anilino]methylidene]-1-(phenylmethyl)-1,3-diazinane-2,4,6-trione

5-[[4-(4-Morpholinylmethyl)anilino]methylidene]-1-(phenylmethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B1224297
M. Wt: 420.5 g/mol
InChI Key: VQQPXJJIATUYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[4-(4-morpholinylmethyl)anilino]methylidene]-1-(phenylmethyl)-1,3-diazinane-2,4,6-trione is a member of barbiturates.

Scientific Research Applications

  • Synthesis and Chemical Reactions : This compound is involved in various chemical reactions. For instance, it participates in the synthesis of 2-aryltetrahydro-1'H,2'H-spiro(isoxazole[3,2-c][1,4]oxazine-3,5'-pyrimidine)-2',4',6'(3'H)-triones, which are created through reactions involving morpholine in the presence of hydrogen peroxide and sodium tungstate (Tyrkov, 2020). Similarly, it is used in producing various substituted compounds, such as in the case of reactions with cyclic secondary amines, leading to the formation of different molecular structures (Šafár̆ et al., 2000).

  • Alkylation Processes : It is also significant in alkylation processes. The compound undergoes reactions at high temperatures with allyl bromide and benzyl chloride, forming novel allyl-, benzyl-, and hydroxy-phenoxypropyl products (Polvonov et al., 2003).

  • Material Synthesis : The compound has applications in material synthesis. For instance, it is involved in the creation of organic materials with specific optical properties. This includes the synthesis of N,N-dimethyl-4-((E)-(4-((E)-((5-phenylthiophen-2-yl)methylene)amino)phenyl)diazenyl)aniline and its derivatives, which are characterized for their crystal structures and optical properties (Shili et al., 2020).

  • Structural Analysis : It is used in structural analysis and understanding different hydrogen bonding motifs, as seen in the study of a polymorph of butobarbital with distinct hydrogen-bonding motifs (Gelbrich et al., 2007).

  • Microwave Assisted Synthesis : This compound plays a role in microwave-assisted synthesis of novel compounds. For example, it is used in the synthesis of thiazolidinone analogues, which are evaluated for their antimicrobial activity (Adhikari et al., 2012).

  • Antimicrobial Activity : It is involved in the design and synthesis of aniline derivatives, which are evaluated for their antimicrobial activity against various microorganisms (Subhash & Bhaskar, 2020).

  • Development of Bioactive Agents : The compound is key in the development of bioactive agents. For instance, a series of compounds synthesized under solvent-free conditions by microwave irradiation, where this compound is involved, were tested for their in vitro antioxidant, antibacterial, and antifungal activity (Adhikari et al., 2012).

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

1-benzyl-6-hydroxy-5-[[4-(morpholin-4-ylmethyl)phenyl]iminomethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C23H24N4O4/c28-21-20(22(29)27(23(30)25-21)16-17-4-2-1-3-5-17)14-24-19-8-6-18(7-9-19)15-26-10-12-31-13-11-26/h1-9,14,29H,10-13,15-16H2,(H,25,28,30)

InChI Key

VQQPXJJIATUYQF-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC=C(C=C2)N=CC3=C(N(C(=O)NC3=O)CC4=CC=CC=C4)O

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)N=CC3=C(N(C(=O)NC3=O)CC4=CC=CC=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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